molecular formula C28H43N B085910 4,4'-Dioctyldiphenylamine CAS No. 101-67-7

4,4'-Dioctyldiphenylamine

Cat. No. B085910
CAS RN: 101-67-7
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving phenylamine units often employs methods that ensure the precise incorporation of functional groups. For example, in the synthesis of luminescent complexes, compounds similar to 4,4'-Dioctyldiphenylamine are used to create donor-chromophore dyads through Schiff base condensations and imine reduction with borohydride (Wadas et al., 2005). These methods highlight the utility of diphenylamine derivatives in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of diphenylamine derivatives has been extensively studied, with crystallography revealing the spatial arrangements and bonding interactions. For instance, polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine showcase the conformational flexibility and supramolecular synthons characteristic of these compounds, demonstrating the impact of molecular structure on the material's properties (Fedyanin & Samigullina, 2023).

Chemical Reactions and Properties

Chemical reactions involving diphenylamine derivatives often result in the formation of polymers or other high molecular weight compounds. Oxidative polymerization of molecules like 4-methyltriphenylamine, which shares structural similarities with 4,4'-Dioctyldiphenylamine, demonstrates the reactive nature of these compounds in forming polymers with high thermal stability and electrochemical activity (Ogino et al., 1999).

Physical Properties Analysis

The physical properties of diphenylamine derivatives, such as solubility, thermal stability, and glass transition temperatures, are crucial for their application in materials science. Poly(amine-imide)s bearing a pendent triphenylamine group exhibit amorphous characteristics, high solubility in organic solvents, and excellent thermal stability, making them suitable for use in high-performance applications (Cheng et al., 2005).

Chemical Properties Analysis

The chemical properties of 4,4'-Dioctyldiphenylamine derivatives, including their reactivity and interactions with other molecules, are fundamental to their utility in synthesis and material development. The electropolymerization of diphenylamine and derivatives thereof leads to the formation of polymers with distinct electrochromic properties, showcasing the versatile chemical behavior of these compounds (Guay & Dao, 1989).

Scientific Research Applications

  • Catalytic Inhibition of Oxidation : 4,4'-Dioctyldiphenylamine is involved in the catalytic inhibition of oxidation at elevated temperatures. It is formed through the decomposition of specific hydroxylamines, suggesting its regeneration in the process of oxidation inhibition (Korcek, Jensen, Zinbo, & Gerlock, 1995).

  • Analysis in Lubricating Oils : It has been analyzed in different types of lubricating oils using cyclic voltametry and differential scanning calorimetry, which helps in determining its concentration and understanding its role in the overall oxidative stability of these oils (Laye, Rose, & Taylor, 1992).

  • Chromatographic Analysis in Oxidized Lubricants : Its quantitative analysis in lubricants, particularly in the context of its oxidation products, has been conducted using gas chromatography. This helps in identifying the stability and performance of lubricants containing 4,4'-Dioctyldiphenylamine (Keller & Saba, 1987).

  • Electron Parametric Resonance (EPR) Study : EPR studies have been used to investigate the radicals formed from 4,4'-Dioctyldiphenylamine during heating in lubricant oils. This is crucial for understanding its antioxidant properties and effectiveness in scavenging reactive radicals (Kozakowski & Kołodziejski, 1990).

Safety and Hazards

Exposure to 4,4’-Dioctyldiphenylamine can cause irritation of the skin, eyes, nose, and throat. It can also cause coughing and chest discomfort. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

A report suggests that the global 4,4’-Dioctyldiphenylamine market is projected to reach a certain value in 2029, increasing from a certain value in 2022, with a certain CAGR during the period of 2023 to 2029 . Demand from Cable and Sealing Tape are the major drivers for the industry .

properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Product Name

4,4'-Dioctyldiphenylamine

Color/Form

LIGHT TAN POWDER

CAS RN

101-67-7, 26603-23-6
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 4,4'-Dioctyldiphenylamine and how does its structure relate to its function?

A1: 4,4'-Dioctyldiphenylamine is primarily utilized as an antioxidant in various applications, including lubricants and fuels. [, ] Its effectiveness as an antioxidant stems from its chemical structure. The two phenyl groups linked by a nitrogen atom (diphenylamine) can readily donate a hydrogen atom from the nitrogen. This disrupts the free radical chain reactions responsible for oxidation, thereby protecting the material it is added to. The long octyl chains attached to the phenyl groups likely enhance its solubility in non-polar media like oils and fuels, making it an effective additive in these systems.

Q2: How does 4,4'-Dioctyldiphenylamine influence the performance of hydraulic fluids?

A2: Research indicates that 4,4'-Dioctyldiphenylamine is a key component in hydraulic fluid formulations. [] It helps prevent premature degradation and sludge formation in these fluids, especially under high pressure. This contributes to a longer lifespan and improved performance of hydraulic systems. Additionally, it mitigates issues like cylinder judder (vibrations or noise) by ensuring smooth operation.

Q3: Has the environmental impact of 4,4'-Dioctyldiphenylamine been investigated?

A3: While 4,4'-Dioctyldiphenylamine is beneficial in industrial applications, its potential environmental impact has been a subject of investigation. Research on lilacs suggests that air pollutants, potentially including those similar in structure or function to 4,4'-Dioctyldiphenylamine, could be linked to the "leaf roll-necrosis disorder." [] This highlights the need for further research into its ecotoxicological effects and potential mitigation strategies.

Q4: What analytical techniques are employed to study 4,4'-Dioctyldiphenylamine and its behavior?

A4: Chromatographic methods are commonly used to analyze 4,4'-Dioctyldiphenylamine and its oxidation products in complex mixtures like used lubricants. [] These techniques allow for the separation and quantification of the compound, providing insights into its degradation pathways and effectiveness over time.

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